5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid
Overview
Description
5-([2,2’6’,2’‘-Terpyridin]-4’-yl)isophthalic acid: is a complex organic compound that combines the structural features of terpyridine and isophthalic acid Terpyridine is a tridentate ligand known for its ability to form stable complexes with metal ions, while isophthalic acid is an aromatic dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-([2,2’:6’,2’‘-Terpyridin]-4’-yl)isophthalic acid typically involves the following steps:
Synthesis of 2,2’6’,2’'-Terpyridine: This can be achieved through the oxidative coupling of pyridines or by the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal, followed by condensation with ammonium acetate.
Functionalization of Terpyridine: The terpyridine is then functionalized at the 4’-position to introduce the isophthalic acid moiety.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
Coordination Chemistry: The compound’s terpyridine moiety allows it to form stable complexes with transition metals, which can be used in catalysis and materials science.
Materials Science: Metal-organic frameworks (MOFs) and other supramolecular structures can be constructed using this compound as a building block.
Biology and Medicine:
Anticancer Research: Derivatives of terpyridine have shown potential as anticancer agents by targeting specific cellular pathways.
Industry:
Mechanism of Action
The mechanism of action of 5-([2,2’:6’,2’‘-Terpyridin]-4’-yl)isophthalic acid primarily involves its ability to coordinate with metal ions. The terpyridine moiety acts as a tridentate ligand, binding to metal centers and forming stable complexes. These metal complexes can participate in various catalytic processes, including oxidation-reduction reactions and polymerization . The specific molecular targets and pathways depend on the metal ion and the overall structure of the complex.
Comparison with Similar Compounds
2,2’6’,2’'-Terpyridine: A simpler terpyridine derivative without the isophthalic acid moiety.
Isophthalic Acid: An aromatic dicarboxylic acid without the terpyridine moiety.
5-Aminoisophthalic Acid: A derivative of isophthalic acid with an amino group.
Uniqueness:
Combination of Functional Groups: The presence of both terpyridine and isophthalic acid moieties in a single molecule provides unique coordination and chemical properties.
Versatility in Applications: The compound’s ability to form stable metal complexes makes it valuable in various fields, from catalysis to materials science.
Properties
IUPAC Name |
5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4/c27-22(28)16-9-14(10-17(11-16)23(29)30)15-12-20(18-5-1-3-7-24-18)26-21(13-15)19-6-2-4-8-25-19/h1-13H,(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPXBACDSFVWOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC(=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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